molecular formula C19H24N6O B2911123 5,6-dimethyl-3-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one CAS No. 2201316-68-7

5,6-dimethyl-3-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one

Katalognummer: B2911123
CAS-Nummer: 2201316-68-7
Molekulargewicht: 352.442
InChI-Schlüssel: FDTDZRPSRKZZON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-dimethyl-3-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one is a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This compound is of significant interest in immunological and oncological research due to its role in targeting the MyD88 signaling pathway, a key mediator of innate immune responses. IRAK4 is a central kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) families, and its dysregulation is implicated in a range of autoimmune, inflammatory, and hematologic malignancies source . By selectively inhibiting IRAK4's kinase activity, this compound effectively suppresses the downstream activation of NF-κB and MAPK pathways, leading to a reduction in the production of pro-inflammatory cytokines. Its primary research applications include the study of autoimmune diseases like rheumatoid arthritis and lupus, as well as the investigation of oncogenic signaling in specific B-cell cancers, such as activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) source . The molecular structure, featuring a dihydropyrimidinone core linked to a pyrrolopyrimidine scaffold via a piperidine methyl group, is designed for optimal binding to the kinase's active site. This product is supplied for Research Use Only and is intended as a critical tool for in vitro and in vivo studies aimed at elucidating disease mechanisms and evaluating potential therapeutic strategies.

Eigenschaften

IUPAC Name

5,6-dimethyl-3-[[1-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O/c1-12-8-16-17(23-12)18(21-10-20-16)24-6-4-15(5-7-24)9-25-11-22-14(3)13(2)19(25)26/h8,10-11,15,23H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTDZRPSRKZZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C(=NC=N2)N3CCC(CC3)CN4C=NC(=C(C4=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-3-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrrolo[3,2-d]pyrimidine Core: : This step involves the cyclization of appropriate precursors under acidic or basic conditions

  • Piperidine Substitution: : The next step involves the introduction of the piperidine moiety. This can be achieved through nucleophilic substitution reactions where a piperidine derivative reacts with the pyrrolo[3,2-d]pyrimidine intermediate.

  • Final Assembly: : The final step involves the coupling of the piperidine-substituted pyrrolo[3,2-d]pyrimidine with a dihydropyrimidinone derivative. This step often requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can be performed on the pyrimidinone ring using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, CrO₃

    Reducing Agents: LiAlH₄, NaBH₄

    Coupling Agents: DCC, EDC

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol

Major Products

    Oxidation Products: Carboxylic acids or ketones derived from the oxidation of methyl groups.

    Reduction Products: Alcohols or amines resulting from the reduction of the pyrimidinone ring.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets make it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. It may exhibit activity against certain diseases, making it a promising lead compound for the development of new drugs.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may find applications in the development of new polymers, coatings, and other advanced materials.

Wirkmechanismus

The mechanism of action of 5,6-dimethyl-3-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

  • Core Structure: Combines chromenone, pyrazolo[3,4-b]pyridine, and thieno[2,3-d]pyrimidine moieties.
  • Key Differences: Replaces the dihydropyrimidinone core with a chromenone-pyrazolopyridine hybrid. Lacks the piperidine-methyl bridge but includes a thienopyrimidine group.
  • Synthesis : Achieved in 75% yield using FeCl₃-SiO₂ catalysis, highlighting efficient heterocyclic fusion .

7-{4-[(Dimethylamino)methyl]piperidin-1-yl}-2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

  • Core Structure : Pyrido[1,2-a]pyrimidin-4-one with pyrazolo[1,5-a]pyrazine and piperidine substituents.
  • Key Differences: Features a pyrazolo-pyrazine ring instead of pyrrolopyrimidine. Includes a dimethylaminomethyl-piperidine group, enhancing solubility and target interaction.
  • Therapeutic Potential: Patent data suggest applications in kinase inhibition or immunomodulation .

6-Methyl-1-phenyl-5-pyridin-4-yl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one

  • Core Structure : Pyrazolo[3,4-d]pyrimidin-4-one with phenyl and pyridinyl substituents.
  • Key Differences: Simpler scaffold lacking fused pyrrolo-pyrimidine or chromenone systems. Methyl and aryl groups may optimize pharmacokinetic properties.
  • Synthesis: Limited data available, but pyrazolo-pyrimidinones are typically synthesized via cyclocondensation .

Structural and Functional Analysis

Table 1: Comparative Overview of Key Features

Compound Name Core Structure Key Substituents Biological Activity (Reported) Synthesis Yield/Approach
Target Compound (This Work) 3,4-Dihydropyrimidin-4-one Pyrrolo[3,2-d]pyrimidine, Piperidine-Me Hypothesized kinase modulation Not reported in open literature
5-Methyl-1-phenyl-... (Yin & Song, 2022) Chromenone-Pyrazolo[3,4-b]pyridine Thieno[2,3-d]pyrimidine Anticancer, antimicrobial 75% (FeCl₃-SiO₂ catalysis)
7-{4-[(Dimethylamino)... (Patent, 2023) Pyrido[1,2-a]pyrimidin-4-one Pyrazolo[1,5-a]pyrazine, Piperidine-Me Kinase inhibition (Patent claim) Not disclosed
6-Methyl-1-phenyl-... (chem960.com , 2025) Pyrazolo[3,4-d]pyrimidin-4-one Phenyl, Pyridinyl Undisclosed (structural analog) Undisclosed

Critical Insights

  • Structural Advantages of Target Compound : The pyrrolo[3,2-d]pyrimidine moiety may confer enhanced binding to ATP pockets in kinases, while the piperidine-methyl bridge improves membrane permeability.
  • Synthesis Challenges: Unlike the FeCl₃-SiO₂-catalyzed route for the chromenone hybrid , the target compound’s synthesis likely requires multi-step heterocyclic coupling, which may reduce yield.
  • Biological Data Gaps : While analogs show anticancer and kinase-inhibitory activities , empirical data for the target compound’s efficacy and toxicity are absent.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.